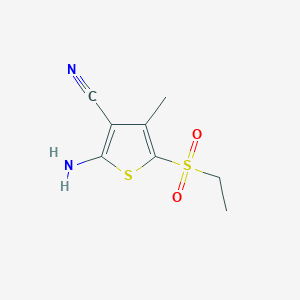
2-Amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile is an organic compound that belongs to the class of thiophenes. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of an amino group, an ethylsulfonyl group, a methyl group, and a carbonitrile group attached to the thiophene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-methylthiophene-3-carbonitrile with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
2-Amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学的研究の応用
2-Amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino and ethylsulfonyl groups can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
2-Amino-4-methylthiophene-3-carbonitrile: Lacks the ethylsulfonyl group.
2-Amino-5-(methylsulfonyl)-4-methylthiophene-3-carbonitrile: Contains a methylsulfonyl group instead of an ethylsulfonyl group.
2-Amino-5-(ethylsulfonyl)-thiophene-3-carbonitrile: Lacks the methyl group.
Uniqueness
2-Amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethylsulfonyl group enhances its solubility and reactivity, while the amino and carbonitrile groups provide sites for further chemical modifications. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H10N2O2S2 |
|---|---|
分子量 |
230.3 g/mol |
IUPAC名 |
2-amino-5-ethylsulfonyl-4-methylthiophene-3-carbonitrile |
InChI |
InChI=1S/C8H10N2O2S2/c1-3-14(11,12)8-5(2)6(4-9)7(10)13-8/h3,10H2,1-2H3 |
InChIキー |
JBNFXYOLIWWTJU-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one](/img/structure/B12067950.png)



![4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde](/img/structure/B12067980.png)
![[[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B12067982.png)
![[3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12067987.png)







